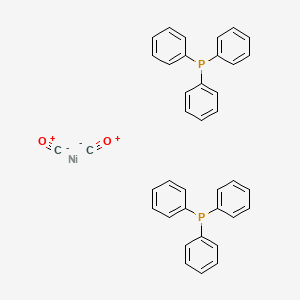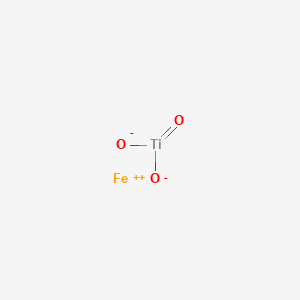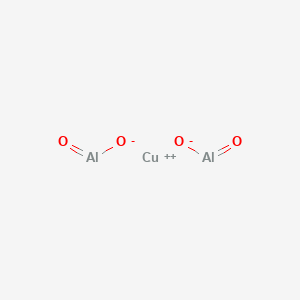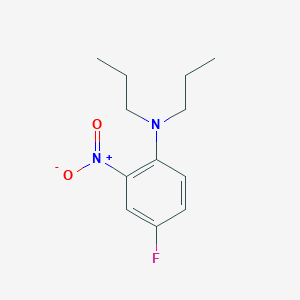
Diiodobis(triphenylphosphine)nicke
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diiodobis(triphenylphosphine)nickel is an organometallic compound with the chemical formula C36H30I2NiP2. It is a coordination complex where a nickel atom is bonded to two iodine atoms and two triphenylphosphine ligands. This compound is known for its applications in catalysis and organic synthesis.
Métodos De Preparación
Diiodobis(triphenylphosphine)nickel can be synthesized through various methods. One common synthetic route involves the reaction of nickel(II) iodide with triphenylphosphine in a suitable solvent. The reaction typically occurs under inert atmosphere conditions to prevent oxidation. The reaction can be represented as follows:
NiI2+2PPh3→NiI2(PPh3)2
The reaction is usually carried out in solvents like dichloromethane or toluene, and the product is isolated by filtration and recrystallization .
Análisis De Reacciones Químicas
Diiodobis(triphenylphosphine)nickel undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: The iodine atoms can be substituted with other ligands, such as halides or pseudohalides.
Carboxylation: It can catalyze the carboxylation of olefins and acetylenes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halide sources. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diiodobis(triphenylphosphine)nickel has several scientific research applications:
Mecanismo De Acción
The mechanism by which diiodobis(triphenylphosphine)nickel exerts its effects involves the coordination of the nickel center with various substrates. The triphenylphosphine ligands stabilize the nickel center, allowing it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in hydrogenation reactions, the nickel center facilitates the addition of hydrogen to unsaturated substrates .
Comparación Con Compuestos Similares
Diiodobis(triphenylphosphine)nickel can be compared with other similar compounds, such as:
Dichlorobis(triphenylphosphine)nickel: This compound has chlorine atoms instead of iodine and exhibits different reactivity and catalytic properties.
Dibromobis(triphenylphosphine)nickel: Similar to the diiodo compound but with bromine atoms, it also shows distinct chemical behavior.
The uniqueness of diiodobis(triphenylphosphine)nickel lies in its specific reactivity patterns and the stability provided by the iodine ligands.
Propiedades
IUPAC Name |
diiodonickel;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.2HI.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;2*1H;/q;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXNPPNNEDIAJL-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Ni](I)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30I2NiP2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
837.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 7-bromo-3-chloro-4-fluorobenzo[b]thiophene-2-carboxylate](/img/structure/B8208326.png)








